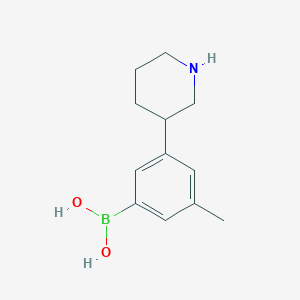
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
科学研究应用
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and molecular probes. The boronic acid group can interact with active sites of enzymes, leading to inhibition of their activity .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the methyl and piperidine substituents, making it less sterically hindered and potentially less selective in certain reactions.
(3-Methylphenyl)boronic acid: Similar structure but lacks the piperidine ring, which may affect its binding properties and reactivity.
(3-Piperidinylphenyl)boronic acid: Similar structure but lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both the methyl and piperidine substituents, which can enhance its binding affinity and selectivity in various applications. These structural features make it a valuable compound in the development of specialized materials and pharmaceuticals .
属性
分子式 |
C12H18BNO2 |
|---|---|
分子量 |
219.09 g/mol |
IUPAC 名称 |
(3-methyl-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-9-5-11(7-12(6-9)13(15)16)10-3-2-4-14-8-10/h5-7,10,14-16H,2-4,8H2,1H3 |
InChI 键 |
SIGHWUAGOZZZEP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C2CCCNC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















